molecular formula C9H10FIO2 B14058243 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene

Cat. No.: B14058243
M. Wt: 296.08 g/mol
InChI Key: FKTBFMPOJXTJGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene typically involves the iodination of 1,3-dimethoxy-2-(fluoromethyl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the field of oncology.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene is unique due to the presence of both iodine and fluoromethyl groups, which confer distinct reactivity patterns and applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts .

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

2-(fluoromethyl)-5-iodo-1,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4H,5H2,1-2H3

InChI Key

FKTBFMPOJXTJGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CF)OC)I

Origin of Product

United States

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